

# Spectroscopic Analysis of 2-(3,4-Difluorophenyl)oxirane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3,4-Difluorophenyl)oxirane**, a molecule of interest in synthetic chemistry and drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented with experimental protocols and a workflow visualization to aid in the structural elucidation and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(3,4-Difluorophenyl)oxirane**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.73	dd	5.4, 2.5	1H	Oxirane CH <sub>2</sub>
3.14	dd	5.4, 4.0	1H	Oxirane CH <sub>2</sub>
3.80-3.88	m	-	1H	Oxirane CH
6.99-7.11	m	-	2H	Aromatic CH
7.14	dt	10.0, 8.2	1H	Aromatic CH

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 600 MHz[1]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
51.3	s	-	Oxirane CH
51.4	d	<sup>4</sup> J <sub>C-F</sub> = 1.7	Oxirane CH <sub>2</sub>
114.3	d	<sup>2</sup> J <sub>C-F</sub> = 18.2	Aromatic CH
117.4	d	<sup>2</sup> J <sub>C-F</sub> = 17.5	Aromatic CH
121.7	dd	<sup>3</sup> J <sub>C-F</sub> = 6.5, <sup>4</sup> J <sub>C-F</sub> = 3.8	Aromatic CH
134.8	dd	<sup>3</sup> J <sub>C-F</sub> = 5.7, <sup>4</sup> J <sub>C-F</sub> = 3.5	Aromatic C
150.2	dd	<sup>1</sup> J <sub>C-F</sub> = 248, <sup>2</sup> J <sub>C-F</sub> = 12.7	Aromatic C-F
150.6	dd	<sup>1</sup> J <sub>C-F</sub> = 248, <sup>2</sup> J <sub>C-F</sub> = 12.9	Aromatic C-F

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 151 MHz[1]

**Table 3:  $^{19}\text{F}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity
-135.7	m
-136.8	m

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 282 MHz[1]

**Table 4: High-Resolution Mass Spectrometry (HRMS) Data**

Ion	Calculated m/z	Found m/z
$[\text{M}]^-$	156.0387	156.0389

Ionization Method: MALDI (Matrix-Assisted Laser Desorption/Ionization)[1]

**Table 5: Predicted Infrared (IR) Absorption Data**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Mode
3100-3000	Aromatic C-H	Stretching
1600-1585	Aromatic C=C	Stretching
1500-1400	Aromatic C=C	Stretching
1280-1230	Epoxide Ring	Symmetric Ring Breathing
950-810	Epoxide C-O-C	Asymmetric Stretching
880-750	Epoxide C-O-C	Symmetric Stretching
$\sim 1250$ & $\sim 1050$	Aryl C-O	Stretching
900-675	Aromatic C-H	Out-of-plane Bending

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize **2-(3,4-Difluorophenyl)oxirane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The solution is then transferred to an NMR tube.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, a spectral width of 0 to 220 ppm is common. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

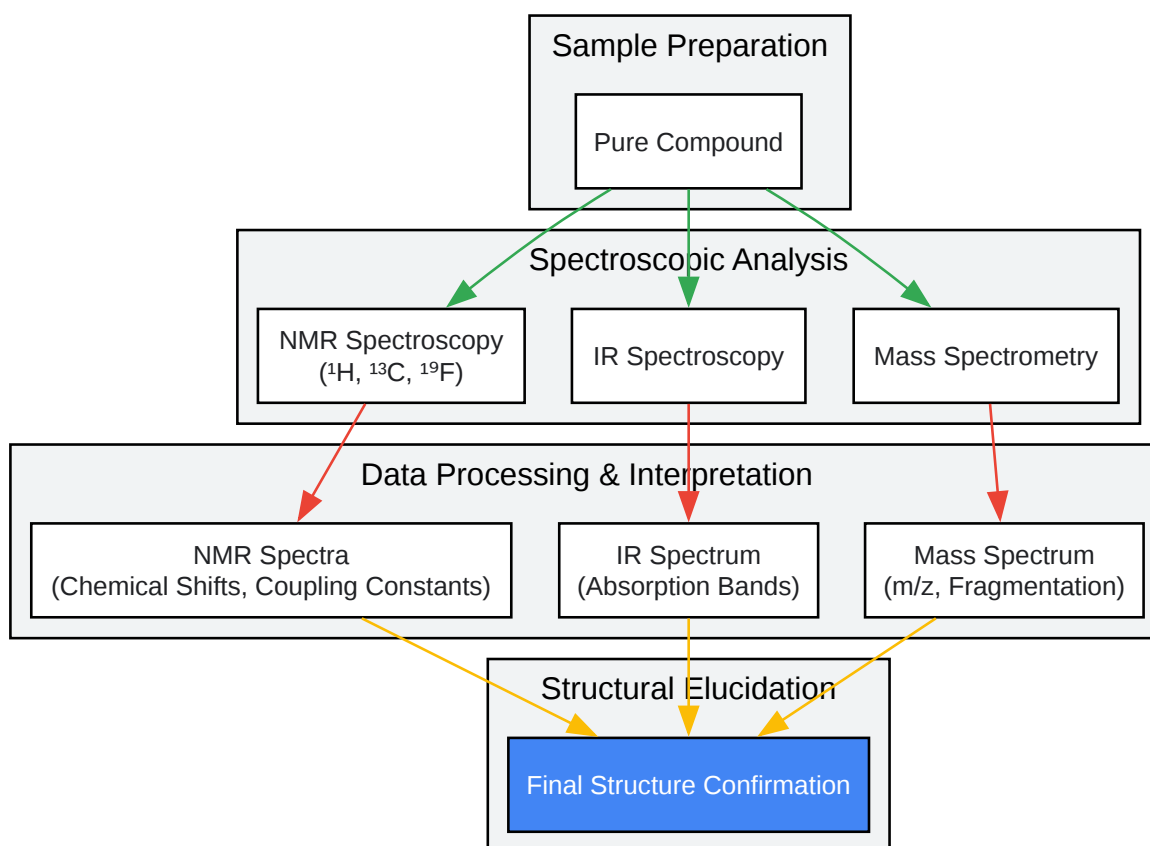
The infrared spectrum of the compound can be obtained using an FTIR spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

High-resolution mass spectra are obtained using a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer. For a solid or non-volatile liquid sample, Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are common techniques. In MALDI, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser. In ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-(3,4-Difluorophenyl)oxirane**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
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